molecular formula C7H13NO2 B12565576 (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid CAS No. 309757-05-9

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid

Katalognummer: B12565576
CAS-Nummer: 309757-05-9
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: HGFKBSQTLAGTNI-CAHLUQPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization can yield the desired compound . Another method involves the use of diazo compounds, ylides, or carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantioselectivity, ensuring the production of the desired enantiomer with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are commonly employed for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopentane ring structure provides steric constraints that can enhance binding specificity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclopentane ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, which can be advantageous in specific contexts .

Eigenschaften

CAS-Nummer

309757-05-9

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

(1R,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1

InChI-Schlüssel

HGFKBSQTLAGTNI-CAHLUQPWSA-N

Isomerische SMILES

C[C@H]1CCC[C@@]1(C(=O)O)N

Kanonische SMILES

CC1CCCC1(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.